molecular formula C13H13NO5 B3912537 3-ethyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

3-ethyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

Cat. No.: B3912537
M. Wt: 263.25 g/mol
InChI Key: FJSSWVMGPHMFLK-UHFFFAOYSA-N
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Description

“3-ethyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The most widely used method for their synthesis is the Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated H2SO4, trifluoroacetic acid (TFA), and Lewis acids (LA) such as AlCl3, ZnCl2, ZrCl4, TiCl4, etc., and heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, zeolite H-BEA (H-beta, SiO2/Al2O3 = 14), and other solid acids .


Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives are diverse. For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and then reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .

Mechanism of Action

The mechanism of action of coumarin derivatives is diverse and depends on their specific biological activities. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

The future directions in the research of coumarin derivatives are promising. Considering the multifarious activities of coumarins, synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives . The development of novel and more practical methods for synthesizing these compounds is ongoing .

Properties

IUPAC Name

3-ethyl-7-hydroxy-4,8-dimethyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-4-8-6(2)9-5-10(14(17)18)11(15)7(3)12(9)19-13(8)16/h5,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSSWVMGPHMFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=C(C(=C2OC1=O)C)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
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Reactant of Route 6
3-ethyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one

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